molecular formula C14H18N4O8 B080694 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 10302-78-0

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B080694
CAS No.: 10302-78-0
M. Wt: 370.31 g/mol
InChI Key: OTQJVHISAFFLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 2’,3’,5’-triacetyl-5-Azacytidine, also known as TAC, is DNA methyltransferase . DNA methyltransferase is a family of enzymes involved in catalyzing the transfer of a methyl group to DNA . This enzyme plays a crucial role in the regulation of gene expression in both normal and malignant cells .

Mode of Action

TAC, as a prodrug form of 5-azacytidine, exerts its action through two main mechanisms . Firstly, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, impairing DNA methylation . The inhibition of DNA methylation is key to its hypomethylating activity .

Biochemical Pathways

TAC affects the biochemical pathways related to DNA methylation . By inhibiting DNA methyltransferase, it impairs the methylation process, leading to hypomethylation of DNA . This hypomethylation can reverse the epigenetic silencing of genes, which is often present in poor-risk subtypes of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .

Pharmacokinetics

TAC demonstrates significant pharmacokinetic improvements in bioavailability, solubility, and stability over the parent compound, 5-azacytidine . It is rapidly absorbed after oral administration This leads to a protracted absorption at the gastrointestinal level and conversion of the prodrug .

Result of Action

The action of TAC results in the suppression of global methylation in vivo . This suppression of methylation can lead to the reactivation of silenced genes, thereby improving the overall response in the treatment of MDS and AML . In vivo analyses have indicated a lack of general toxicity coupled with significantly improved survival .

Biochemical Analysis

Biochemical Properties

The 2’,3’,5’-triacetyl-5-Azacytidine interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . This interaction inhibits the function of the enzyme, thereby reducing the methylation of DNA . The reduced methylation can lead to changes in gene expression, as methylation is one way that cells control which genes are turned on or off .

Cellular Effects

In cells, 2’,3’,5’-triacetyl-5-Azacytidine can influence cell function by altering gene expression . By inhibiting DNA methyltransferase, it reduces DNA methylation, which can turn on genes that were previously turned off . This can have various effects on cellular processes, depending on the specific genes that are affected .

Molecular Mechanism

At the molecular level, 2’,3’,5’-triacetyl-5-Azacytidine exerts its effects by binding to DNA methyltransferase and inhibiting its function . This prevents the enzyme from adding a methyl group to the DNA molecule, which can change the way the DNA is read and interpreted by the cell . This can lead to changes in gene expression, which can have various effects on cell function .

Temporal Effects in Laboratory Settings

The effects of 2’,3’,5’-triacetyl-5-Azacytidine can change over time in laboratory settings . Over time, the compound may be metabolized or degraded, which can reduce its effects . Long-term effects on cellular function can also be observed, as changes in gene expression can have lasting impacts on cell function .

Dosage Effects in Animal Models

The effects of 2’,3’,5’-triacetyl-5-Azacytidine can vary with different dosages in animal models . At lower doses, the compound may have subtle effects on gene expression and cell function . At higher doses, the compound may have more pronounced effects, potentially leading to toxic or adverse effects .

Metabolic Pathways

2’,3’,5’-triacetyl-5-Azacytidine is involved in the metabolic pathway of DNA methylation . It interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . By inhibiting this enzyme, it can affect the levels of DNA methylation, which can have various effects on cell function .

Transport and Distribution

The transport and distribution of 2’,3’,5’-triacetyl-5-Azacytidine within cells and tissues can vary depending on various factors . The compound can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’,3’,5’-triacetyl-5-Azacytidine can vary depending on various factors . The compound may be directed to specific compartments or organelles based on various signals or post-translational modifications . The localization of the compound can affect its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Triacetyl-5-Azacytidine typically involves the acetylation of 5-Azacytidine. The process includes the reaction of 5-Azacytidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .

Industrial Production Methods: In an industrial setting, the production of 2’,3’,5’-Triacetyl-5-Azacytidine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity . The product is then purified using techniques such as crystallization or chromatography .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJVHISAFFLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908161
Record name 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10302-78-0
Record name NSC291930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Customer
Q & A

Q1: How does TAC compare to azacitidine in terms of bioavailability and stability? What are the implications for clinical use?

A1: TAC demonstrates significantly improved pharmacokinetic properties compared to azacitidine, including enhanced bioavailability, solubility, and stability []. This improved profile makes TAC a promising candidate for oral administration, which could translate into easier treatment regimens and potentially better patient compliance compared to the currently available intravenous azacitidine.

Q2: What are the next steps in the research and development of TAC?

A3: Further investigation is needed to elucidate the metabolic pathway of TAC, confirm its activity profile, and evaluate its potential for clinical use []. This includes preclinical studies to optimize dosing and assess potential toxicity, followed by clinical trials to evaluate its safety and efficacy in humans.

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